

# Amdiglurax (NSI-189): A Technical Guide to its Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Amdiglurax, initially known as NSI-189, is an investigational neurogenic compound that has garnered significant interest for its potential therapeutic effects in major depressive disorder (MDD) and other neurological conditions. Developed initially by Neuralstem, Inc. and later acquired by Alto Neuroscience under the designation ALTO-100, Amdiglurax's unique proposed mechanism of action, centered on the stimulation of hippocampal neurogenesis, sets it apart from conventional monoaminergic antidepressants. This technical guide provides a comprehensive overview of the discovery and development timeline of Amdiglurax, detailing key preclinical and clinical findings. It includes structured tables of quantitative data, in-depth descriptions of experimental protocols, and visualizations of associated signaling pathways and developmental workflows to offer a thorough resource for the scientific community.

### Introduction

Amdiglurax (formerly NSI-189) is a benzylpiperazine-aminopyridine compound identified through a high-throughput screen of 10,269 compounds for their ability to induce neurogenesis in vitro.[1] Its development was predicated on the hypothesis that stimulating the growth of new neurons in the hippocampus, a brain region implicated in mood and memory, could offer a novel therapeutic strategy for MDD.[2] Unlike traditional antidepressants that primarily target neurotransmitter systems, Amdiglurax is believed to exert its effects by modulating brain-derived neurotrophic factor (BDNF) signaling and promoting synaptic plasticity.[3][4]



## **Discovery and Preclinical Development**

**Amdiglurax** was discovered by Neuralstem, Inc. utilizing a proprietary screening platform based on human hippocampal stem cells.[5] Preclinical studies in rodent models demonstrated its potential to increase hippocampal volume and stimulate neurogenesis.[1][6]

### **Preclinical Efficacy**

- In Vitro Studies: In cultures of human hippocampus-derived neural stem cells, NSI-189 was shown to stimulate neurogenesis.[6] Further in vitro work demonstrated that NSI-189 could attenuate oxygen-glucose deprivation (OGD)-mediated hippocampal cell death and increase the expression of Ki67 and MAP2, markers associated with cell proliferation and neuronal structure, respectively.[7][8] These effects were coupled with the upregulation of neurogenic factors such as Brain-Derived Neurotrophic Factor (BDNF) and Stem Cell Factor (SCF).[7][8]
- In Vivo Studies: In mouse models, oral administration of NSI-189 led to a dose-dependent increase in hippocampal volume.[1] Studies in a rat model of ischemic stroke showed that NSI-189 treatment promoted behavioral recovery and was associated with increased neurite outgrowth, as evidenced by enhanced MAP2 immunoreactivity in the hippocampus and cortex.[7][8] In a radiation-induced cognitive dysfunction model in rats, NSI-189 administration was found to ameliorate cognitive deficits, an effect that coincided with increased neurogenesis.[6]

## **Preclinical Experimental Protocols**

In Vitro Oxygen-Glucose Deprivation (OGD) Model:[7][8]

- Primary hippocampal cells are cultured.
- To mimic ischemic conditions, the cells are subjected to oxygen and glucose deprivation.
- NSI-189 is administered to the cell cultures.
- Cell viability and markers of neurogenesis (e.g., Ki67) and neuronal structure (e.g., MAP2)
   are assessed using techniques such as immunocytochemistry and Western blotting.
- Levels of neurotrophic factors (e.g., BDNF, SCF) are measured in the cell culture medium using ELISA.



In Vivo Stroke Model (Middle Cerebral Artery Occlusion):[7][8]

- Adult Sprague-Dawley rats are subjected to middle cerebral artery occlusion (MCAO) to induce ischemic stroke.
- NSI-189 is administered orally, with the initial dose given 6 hours post-stroke and daily thereafter for a specified period (e.g., 12 weeks).
- Behavioral recovery is assessed using motor and neurological deficit scoring systems.
- Post-mortem histological analysis of the brain is performed to assess neurite outgrowth using MAP2 immunohistochemistry.

# **Clinical Development**

**Amdiglurax** has progressed through several phases of clinical trials to evaluate its safety, tolerability, pharmacokinetics, and efficacy in humans.

### **Phase I Clinical Trials**

A Phase Ia trial in healthy volunteers was initiated to assess the safety and tolerability of single ascending doses of NSI-189.[9] This was followed by a Phase Ib trial in patients with MDD.

Phase Ib Study (NCT01535791):[3][10][11][12] This randomized, double-blind, placebo-controlled, multiple-dose escalation study enrolled 24 patients with MDD.[3][11] Participants were assigned to one of three cohorts receiving NSI-189 at 40 mg once daily, 40 mg twice daily, or 40 mg three times daily, or placebo for 28 days.[3][11] The study found that NSI-189 was well-tolerated at all doses.[3][10][11]

### **Phase II Clinical Trials**

Phase II Study in MDD (NCT02695472):[1][13][14] This Phase II, double-blind, placebo-controlled study randomized 220 outpatients with MDD to receive NSI-189 (40 mg or 80 mg daily) or placebo for 12 weeks.[13][14] The primary endpoint, a change in the Montgomery-Åsberg Depression Rating Scale (MADRS) score, was not met.[1] However, statistically significant improvements were observed on some secondary measures of depression and cognition.[1]



Alto Neuroscience Phase II Trials (ALTO-100):[1][15][16] Following its acquisition by Alto Neuroscience, **Amdiglurax** (now ALTO-100) entered further Phase II trials for MDD, bipolar depression, and PTSD, often employing a biomarker-based approach to patient selection.[1] [16] A Phase 2b study in MDD patients selected with a cognitive biomarker did not meet its primary endpoint on the MADRS.[15]

**Quantitative Data Summary** 

Table 1: Preclinical In Vivo Efficacy of NSI-189

| Animal Model    | Dosage        | Key Findings                                                         | Reference |
|-----------------|---------------|----------------------------------------------------------------------|-----------|
| Mouse           | 10 mg/kg      | ~36% increase in hippocampal volume                                  | [1]       |
| Mouse           | 30 mg/kg      | ~66% increase in hippocampal volume                                  | [1]       |
| Rat (Stroke)    | Not specified | Significant<br>amelioration of motor<br>and neurological<br>deficits | [7][8]    |
| Rat (Radiation) | Not specified | Amelioration of cognitive deficits and increased neurogenesis        | [6]       |

# Table 2: Phase Ib Clinical Trial (NCT01535791) - Pharmacokinetics



| Dosage Cohort | Half-life (t½)    | Key Finding                                                   | Reference   |
|---------------|-------------------|---------------------------------------------------------------|-------------|
| 40 mg q.d.    | 17.4 - 20.5 hours | Area under the curve (AUC) increased in a dose-related manner | [3][10][11] |
| 40 mg b.i.d.  | 17.4 - 20.5 hours | Area under the curve (AUC) increased in a dose-related manner | [3][10][11] |
| 40 mg t.i.d.  | 17.4 - 20.5 hours | Area under the curve (AUC) increased in a dose-related manner | [3][10][11] |

Table 3: Phase Ib Clinical Trial (NCT01535791) - Efficacy Outcomes



| Outcome<br>Measure                                             | Finding                                     | p-value         | Effect Size | Reference |
|----------------------------------------------------------------|---------------------------------------------|-----------------|-------------|-----------|
| Symptoms of Depression Questionnaire (SDQ)                     | Statistically<br>significant<br>improvement | p=0.02          | 0.90        | [17]      |
| Cognitive and Physical Functioning Questionnaire (CPFQ)        | Statistically<br>significant<br>improvement | p=0.01          | 0.94        | [17]      |
| Montgomery-<br>Åsberg<br>Depression<br>Rating Scale<br>(MADRS) | Trend towards improvement                   | Not significant | 0.95        | [10]      |
| Clinical Global<br>Impressions-<br>Improvement<br>(CGI-I)      | Trend towards improvement                   | Not significant | 0.57        | [10]      |

# Proposed Mechanism of Action and Signaling Pathways

The exact molecular target of **Amdiglurax** remains unknown.[3] However, it is thought to act by indirectly modulating the BDNF signaling pathway, which plays a crucial role in neurogenesis, synaptic plasticity, and neuronal survival.[3][4]

# **BDNF/TrkB Signaling Pathway**





Click to download full resolution via product page

Caption: Proposed BDNF/TrkB signaling pathway modulated by **Amdiglurax**.





# **Experimental and Developmental Workflow**

The development of **Amdiglurax** has followed a conventional pharmaceutical pipeline, from preclinical discovery to multi-phase clinical trials.





Click to download full resolution via product page

Caption: Amdiglurax (NSI-189) discovery and development workflow.



### Conclusion

Amdiglurax represents a novel approach to the treatment of major depressive disorder, moving beyond the monoamine hypothesis to a strategy focused on promoting neurogenesis and synaptic plasticity. While it has demonstrated a favorable safety profile and shown promise in early clinical trials, particularly in improving cognitive symptoms, it has yet to meet its primary efficacy endpoints for depression in larger studies. The ongoing development by Alto Neuroscience, with a focus on a precision medicine approach using biomarkers, may yet elucidate a subpopulation of patients who could benefit from this unique neurogenic compound. The extensive preclinical and clinical data gathered to date provide a solid foundation for further research into the therapeutic potential of Amdiglurax and the broader field of neurogenesis-based therapies for neuropsychiatric disorders.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Amdiglurax Wikipedia [en.wikipedia.org]
- 2. The neurogenic compound, NSI-189 phosphate: a novel multi-domain treatment capable of pro-cognitive and antidepressant effects PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Phase 1B, randomized, double blind, placebo controlled, multiple-dose escalation study of NSI-189 phosphate, a neurogenic compound, in depressed patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Remediation of Radiation-Induced Cognitive Dysfunction through Oral Administration of the Neuroprotective Compound NSI-189 PMC [pmc.ncbi.nlm.nih.gov]
- 7. NSI-189, a small molecule with neurogenic properties, exerts behavioral, and neurostructural benefits in stroke rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NSI-189, a small molecule with neurogenic properties, exerts behavioral, and neurostructural benefits in stroke rats - PubMed [pubmed.ncbi.nlm.nih.gov]



- 9. | BioWorld [bioworld.com]
- 10. A Phase 1B, randomized, double blind, placebo controlled, multiple-dose escalation study of NSI-189 phosphate, a neurogenic compound, in depressed patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. NSI-189 Was Found Highly Potential to be Antidepressant [bocsci.com]
- 13. A phase 2, double-blind, placebo-controlled study of NSI-189 phosphate, a neurogenic compound, among outpatients with major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A phase 2, double-blind, placebo-controlled study of NSI-189 phosphate, a neurogenic compound, among outpatients with major depressive disorder PMC [pmc.ncbi.nlm.nih.gov]
- 15. Alto Neuroscience, Inc. Alto Neuroscience Reports Topline Results from a Phase 2b Trial Evaluating ALTO-100 as a Treatment for Major Depressive Disorder [investors.altoneuroscience.com]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. Neuralstem's NSI-189 Novel Neurogenic Compound Shows Significant Effect In Major Depressive Disorder [prnewswire.com]
- To cite this document: BenchChem. [Amdiglurax (NSI-189): A Technical Guide to its Discovery and Development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612045#amdiglurax-nsi-189-discovery-and-development-timeline]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com